Azithromycin N-Oxide Azithromycin N-Oxide Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Azithromycin N-oxide is a degradation product of Azithromycin. It can be used as a reference standard.
Brand Name: Vulcanchem
CAS No.: 90503-06-3
VCID: VC0193674
InChI: InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
SMILES: CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
Molecular Formula: C38H72N2O13
Molecular Weight: 764.98

Azithromycin N-Oxide

CAS No.: 90503-06-3

Cat. No.: VC0193674

Molecular Formula: C38H72N2O13

Molecular Weight: 764.98

Purity: > 95%

* For research use only. Not for human or veterinary use.

Azithromycin N-Oxide - 90503-06-3

Specification

CAS No. 90503-06-3
Molecular Formula C38H72N2O13
Molecular Weight 764.98
IUPAC Name (2S,3R,4S,6R)-2-[[(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide
Standard InChI InChI=1S/C38H72N2O13/c1-15-27-38(10,46)31(42)24(6)39(11)19-20(2)17-36(8,45)33(53-35-29(41)26(40(12,13)47)16-21(3)49-35)22(4)30(23(5)34(44)51-27)52-28-18-37(9,48-14)32(43)25(7)50-28/h20-33,35,41-43,45-46H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25+,26+,27-,28+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
SMILES CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)O)C)C)C)O)(C)O
Appearance White Solid
Melting Point 172-174°C

Introduction

Chemical Properties and Structure

Chemical Identification

Azithromycin N-Oxide possesses distinct chemical properties that enable its identification and characterization. The compound is registered with CAS number 90503-06-3, which serves as its unique chemical identifier in scientific databases and regulatory documentation . Its molecular formula is C38H72N2O13, representing a complex macrolide structure with multiple functional groups . The molecular weight of Azithromycin N-Oxide is approximately 764.98 g/mol, slightly higher than that of its parent compound due to the additional oxygen atom in the N-oxide group .

Physical Properties

The physical characteristics of Azithromycin N-Oxide have been documented through various analytical studies. The compound exhibits limited solubility in common organic solvents, being only slightly soluble in chloroform, dimethyl sulfoxide (DMSO), and methanol . This solubility profile affects its behavior during extraction and analytical procedures. The predicted pKa value for Azithromycin N-Oxide is 12.51±0.60, indicating its behavior as a weak base in solution . This property has implications for its chromatographic behavior and analytical detection methods.

Structural Features

Structurally, Azithromycin N-Oxide retains the core 15-membered macrolide ring structure of azithromycin but features an N-oxide functional group at the tertiary amine position. The full IUPAC name reflects this complex structure: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadecan-11-yl)oxy)-3-hydroxy-N,N,6-trimethyltetrahydro-2H-pyran-4-amine oxide . The FDA has assigned it the UNII (Unique Ingredient Identifier) 6X0XI0CU3R for regulatory tracking purposes .

Nomenclature and Classification

Synonyms and Alternative Names

Azithromycin N-Oxide is known by several alternative names in scientific literature and regulatory documents, reflecting its importance in pharmaceutical quality control. These synonyms include:

  • Azithromycin 3-N-Oxide

  • Azithromycin 3'-N-Oxide

  • Azithromycin Impurity V

  • USP Azithromycin N-Oxide

  • Azithromycin EP Impurity L

  • Azithromycin Impurity L (BP)

  • 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-2-ethyl-3,4,10-trihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethyloxidoamino)-β-D-xylo-hexopyranosyl]oxy]-, (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-

This diversity of names reflects both its chemical structure and its classification in different pharmacopoeias and regulatory frameworks.

Regulatory Classification

In pharmaceutical quality control systems, Azithromycin N-Oxide holds significant regulatory importance. The European Pharmacopoeia designates it as "Azithromycin Impurity L," while the United States Pharmacopeia identifies it as "Azithromycin N-Oxide (impurity L)" . These formal recognitions establish specifications for its identification and quantification in pharmaceutical preparations of azithromycin, ensuring consistent quality control across different manufacturing processes.

Synthesis and Formation

Oxidation Pathways

Azithromycin N-Oxide is primarily formed through oxidation of azithromycin, targeting the tertiary amine group in the molecule. This oxidation process can occur during synthesis, manufacturing, or storage of azithromycin under certain conditions. The synthetic method involves using azithromycin as the raw material under specific solvent conditions, temperature parameters, and reaction times with appropriate oxidizing agents . The controlled oxidation of azithromycin allows for the selective formation of the N-oxide derivative while minimizing other potential degradation pathways.

Production Considerations

Analytical Applications

Reference Standard Usage

Pharmaceutical Significance

Structure-Activity Considerations

PropertyValueSource
CAS Number90503-06-3
Molecular FormulaC38H72N2O13
Molecular Weight764.98 g/mol
Physical StateSolid (neat form available)
SolubilitySlightly soluble in Chloroform, DMSO, Methanol
pKa (predicted)12.51±0.60
FDA UNII6X0XI0CU3R
EP DesignationImpurity L
USP DesignationAzithromycin N-Oxide (impurity L)

Structural Relationship

Azithromycin N-Oxide is structurally related to azithromycin, which belongs to the azalide subclass of macrolide antibiotics. The parent compound azithromycin contains a 15-membered ring with a methyl-substituted nitrogen, differing from other macrolides . Azithromycin N-Oxide maintains this core structure but features an oxidized nitrogen group, modifying its chemical behavior and potentially its biological activity.

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